

4-Ethoxyindoline: Technical Profile and Application Guide[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Ethoxyindoline

CAS No.: 220657-56-7

Cat. No.: B1339313

[Get Quote](#)

Chemical Identity & Core Profile

4-Ethoxyindoline is a bicyclic heterocycle consisting of a benzene ring fused to a saturated nitrogen-containing five-membered ring (indoline), substituted with an ethoxy group at the 4-position.[1][2][3][4] It serves as a privileged scaffold in drug discovery due to its electron-rich nature and defined spatial geometry, often functioning as a bioisostere for other bicyclic systems in kinase and ubiquitin-specific protease (USP) inhibitors.

Property	Data
IUPAC Name	4-ethoxy-2,3-dihydro-1H-indole
CAS Number	220657-56-7
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
SMILES	CCOC1=CC=CC2=C1CCN2
Appearance	Pale yellow to brown oil or low-melting solid (Oxidation sensitive)
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Acidity (pKa)	~5.0 (Conjugate acid), weakly basic secondary amine

Synthesis & Manufacturing Methodologies

High-purity **4-ethoxyindoline** is typically not found in nature and must be synthesized. The most robust route involves the construction of the indole core followed by selective reduction. Direct functionalization of the indoline ring is challenging due to electronic effects; therefore, the "Indole-to-Indoline" reduction strategy is the industry standard.

Route: The "Alkylation-Reduction" Protocol

This protocol ensures regioselectivity at the 4-position, which is difficult to achieve via direct electrophilic aromatic substitution on an unsubstituted indoline.

Step 1: O-Alkylation of 4-Hydroxyindole

- Precursor: 4-Hydroxyindole (CAS 2380-94-1).
- Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
- Solvent: DMF (Anhydrous).

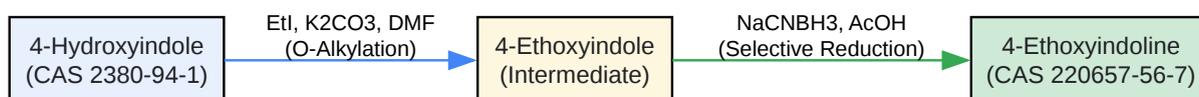
- Mechanism: Williamson Ether Synthesis.
- Protocol:
 - Dissolve 4-hydroxyindole (1.0 eq) in DMF under N₂ atmosphere.
 - Add K₂CO₃ (2.0 eq) and stir for 15 min to form the phenoxide.
 - Add Ethyl Iodide (1.2 eq) dropwise at 0°C to prevent N-alkylation (indole nitrogen is less nucleophilic than the phenoxide, but temperature control is vital).
 - Stir at RT for 4–6 hours.
 - Workup: Dilute with water, extract with EtOAc. The product, 4-Ethoxyindole, is purified via silica gel chromatography.

Step 2: Selective Reduction to **4-Ethoxyindoline**

- Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).
- Mechanism: Acid-catalyzed hydride transfer.
- Why this method? Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to hydrogenolysis of the O-ethyl bond or over-reduction. NaCNBH₃ in acetic acid is highly selective for the C2-C3 double bond of the indole pyrrole ring.
- Protocol:
 - Dissolve 4-ethoxyindole (1.0 eq) in Glacial Acetic Acid at 15°C.
 - Add NaCNBH₃ (3.0 eq) portion-wise (Caution: Exothermic, HCN potential—use a scrubber).
 - Stir at RT for 2 hours. Monitor by TLC (Indoline spots turn blue/purple with Ehrlich's reagent; Indoles turn pink/red).
 - Quench: Pour into ice water and basify to pH >10 with NaOH (Critical to deprotonate the indoline nitrogen for extraction).

- Isolation: Extract with DCM. Dry over Na₂SO₄.^[5]
- Storage: Store under Argon at -20°C. Indolines oxidize to indoles upon air exposure.

Visualization: Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Step-wise chemical synthesis of **4-Ethoxyindoline** from 4-Hydroxyindole via selective reduction.

Applications in Drug Discovery

4-Ethoxyindoline is a critical intermediate in the synthesis of Deubiquitylating Enzyme (DUB) Inhibitors, specifically targeting USP30 (Ubiquitin Specific Peptidase 30).

Mechanism of Action: USP30 Inhibition

USP30 is a mitochondrial outer membrane protein that opposes mitophagy (mitochondrial recycling) by removing ubiquitin chains from damaged mitochondria.^[4] Inhibiting USP30 promotes mitophagy, which is a therapeutic strategy for neurodegenerative diseases and cancer.

- **Role of 4-Ethoxyindoline:** It acts as a steric and electronic modulator in the "cap" region of the inhibitor. The ethoxy group provides lipophilic bulk that fills a hydrophobic pocket in the enzyme's active site, while the indoline nitrogen serves as an attachment point for the core scaffold (often a cyanopyrrolidine).

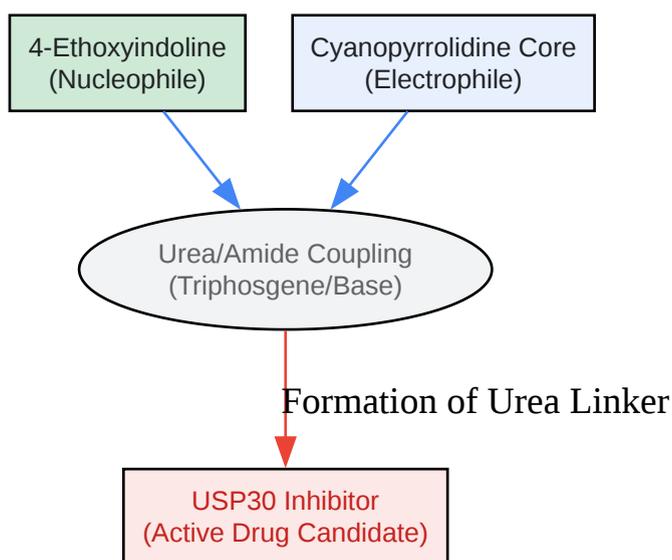
Key Reaction: Urea/Amide Coupling

In medicinal chemistry workflows (e.g., WO2017009650A1), **4-ethoxyindoline** is typically coupled to a proline or pyrrolidine core.

- Reaction: Phosgene or Triphosgene mediated coupling.

- Sequence:
 - Scaffold activation (e.g., Proline derivative) with Triphosgene.
 - Nucleophilic attack by the secondary amine of **4-ethoxyindoline**.
 - Formation of a Urea linkage.

Visualization: USP30 Inhibitor Assembly



[Click to download full resolution via product page](#)

Caption: Assembly of USP30 inhibitors using **4-Ethoxyindoline** as a key pharmacophore building block.

Safety & Handling Protocols

Indolines are prone to auto-oxidation and can be skin irritants.

- Storage: Must be stored under inert gas (Argon/Nitrogen) at 2-8°C or -20°C. Exposure to air turns the compound dark brown (oxidation back to indole or polymerization).
- Hazards:
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., HNO₃, KMnO₄).

References

- World Intellectual Property Organization (WIPO). (2017). Cyanopyrrolidines as DUB Inhibitors for the Treatment of Cancer. Patent WO2017009650A1. [Link](#)
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73553769, **4-Ethoxyindoline-2,3-dione** (Related Derivative). [Link](#)[2]
- Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Standard protocol reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Acetyl-7-chloro-4-ethoxy-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester - CAS号 202664-87-7 - 摩熵化学 [molaid.com]
- 2. m.chem960.com [m.chem960.com]
- 3. Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate | 185212-26-4 | Benchchem [benchchem.com]
- 4. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- To cite this document: BenchChem. [4-Ethoxyindoline: Technical Profile and Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339313#4-ethoxyindoline-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com